

Application Note: Quantification of Brivaracetam in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2S)-2-amino-N-propylbutanamide

Cat. No.: B2486461

[Get Quote](#)

Introduction

Brivaracetam is a third-generation antiepileptic drug used as an add-on therapy for the treatment of partial-onset seizures.[1][2] It is a chemical analog of levetiracetam and functions by binding to the synaptic vesicle glycoprotein 2A (SV2A).[2][3] Given its clinical significance, a robust and sensitive method for the accurate quantification of Brivaracetam in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[1][4] This application note details a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of Brivaracetam in plasma.

Principle

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry for the quantification of Brivaracetam. The workflow involves the extraction of the analyte and an internal standard (IS) from a plasma matrix, followed by chromatographic separation on a C18 reverse-phase column, and subsequent detection by a mass spectrometer. Quantification is achieved by using Multiple Reaction Monitoring (MRM) in positive ion mode, which enhances specificity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.[5][6]

Experimental Protocols

1. Materials and Reagents

- Brivaracetam analytical standard ($\geq 97\%$)
- Brivaracetam-d7 (Internal Standard, IS) ($\geq 97\%$)[5][6]
- LC-MS grade Methanol[5]
- LC-MS grade Acetonitrile[5]
- Formic Acid (Analytical Grade)[5]
- Ethyl Acetate (HPLC Grade)[5]
- LC-MS grade water[5]
- Drug-free human plasma with K2EDTA as an anticoagulant[5]

2. Preparation of Stock and Working Solutions

- Stock Solutions (1 mg/mL): Prepare stock solutions of Brivaracetam and Brivaracetam-d7 (IS) in methanol.[7]
- Working Solutions: Perform serial dilutions of the stock solutions with a mixture of methanol and water (50:50, v/v) to prepare working solutions for calibration standards and quality control samples.[5]

3. Preparation of Calibration Curve (CC) and Quality Control (QC) Samples

- Calibration Curve (CC) Standards: Prepare a multi-point calibration curve by spiking drug-free plasma with the appropriate Brivaracetam working solutions.[7] A typical concentration range is 20.0 ng/mL to 4000.0 ng/mL.[5][6][8]
- Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).[7] For a 20-4000 ng/mL range, typical QC concentrations would be 60 ng/mL (LQC), 1800 ng/mL (MQC), and 3000 ng/mL (HQC).[5]

4. Sample Preparation

Two common extraction methods are presented below: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).

Method A: Liquid-Liquid Extraction (LLE)

- Pipette 50 μ L of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[5][6]
- Add the internal standard (Brivaracetam-d7) working solution.
- Add ethyl acetate as the extraction solvent and vortex thoroughly.[5][6][9]
- Centrifuge the samples to separate the organic and aqueous layers.
- Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried residue in the mobile phase, vortex, and inject the sample into the LC-MS/MS system.[7]

Method B: Protein Precipitation (PPT)

- Pipette 100 μ L of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[1][10]
- Add the internal standard (Brivaracetam-d7) working solution.[1]
- Add cold acetonitrile as the precipitation agent and vortex thoroughly to precipitate plasma proteins.[1][10]
- Centrifuge at high speed to pellet the precipitated proteins.
- Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

Instrumentation and Data

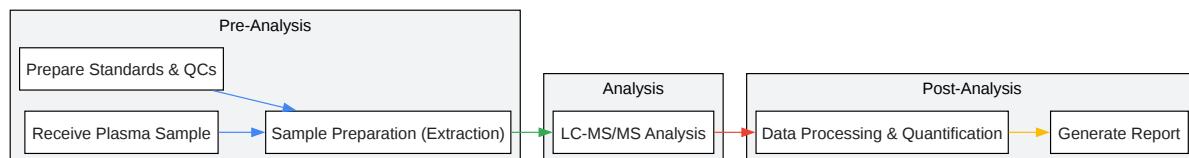
Liquid Chromatography Conditions

The chromatographic separation is typically performed on a C18 analytical column.[5][7] An isocratic mobile phase is often sufficient for separation.[5][6]

Parameter	Value
HPLC System	UHPLC System (e.g., Shimadzu Nexera X2)[5]
Column	C18 Column (e.g., Unisol C18, 4.6 x 100 mm, 5µm)[5][6]
Mobile Phase	0.1% Formic Acid in Water / Acetonitrile (20/80, v/v)[5][6]
Flow Rate	1.0 mL/min[5][6]
Column Temperature	40 °C[7]
Injection Volume	5-10 µL[7]
Run Time	~2.5 minutes[5]

Mass Spectrometry Conditions

Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[5][6][8]


Parameter	Value
MS System	Triple Quadrupole MS (e.g., SCIEX 4500)[5]
Ionization Mode	Positive Electrospray Ionization (ESI+)[5][6]
Scan Type	Multiple Reaction Monitoring (MRM)
Ion Spray Voltage	5500 V[11]
Source Temperature	400 °C[7]
Curtain Gas	40 psi[11]
Nebulizer Gas	40 psi[11]
CAD Gas	5 psi[11]
MRM Transition (Brivaracetam)	m/z 213.1 → 168.1[5][6][8]
MRM Transition (IS - Brivaracetam-d7)	m/z 220.0 → 175.1[5][6][8]

Method Validation Summary

The method should be validated according to regulatory guidelines.[5][6] Key validation parameters are summarized below.

Parameter	Typical Acceptance Criteria	Result
Linearity Range	Correlation coefficient (r^2) ≥ 0.99	20.0 - 4000.0 ng/mL [5][6]
Lower Limit of Quantification (LLOQ)	S/N > 10 , Precision $< 20\%$, Accuracy 80-120%	20.0 ng/mL [5]
Intra- & Inter-Assay Precision (%CV)	$\leq 15\%$ ($\leq 20\%$ at LLOQ)	$< 15\%$ [1][5][6]
Intra- & Inter-Assay Accuracy (%Bias)	Within $\pm 15\%$ ($\pm 20\%$ at LLOQ)	$< 15\%$ [1][5][6]
Recovery	Consistent and reproducible	$> 95\%$ [1][7]
Matrix Effect	Monitored and within acceptable limits	No significant matrix effect observed [5][6]

Visualized Workflows

[Click to download full resolution via product page](#)

Caption: High-level workflow for Brivaracetam quantification.

[Click to download full resolution via product page](#)

Caption: Detailed sample preparation workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Development and Validation of an UHPLC-MS/MS Assay for the Therapeutic Monitoring of Brivaracetam Plasma Concentrations in Patients with Epilepsy - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 2. iosrphr.org [iosrphr.org]
- 3. Brivaracetam | C11H20N2O2 | CID 9837243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. Secure Verification [machinery.mas.bg.ac.rs]
- 6. benthamdirect.com [benthamdirect.com]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. researchgate.net [researchgate.net]
- 9. Method Development and Validation of a Novel UHPLC Coupled with MS/MS System for the Estimation of Brivaracetam in Human (K2EDTA) Plasma Samples and its Application to Pharmacokinetic Study | Bentham Science [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Quantification of Brivaracetam in Human Plasma by LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2486461#lc-ms-ms-method-for-quantifying-brivaracetam-in-plasma>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com